molecular formula C18H17ClFN3OS B11057397 N'-(4-Chlorophenyl)-N-(4-fluorobenzyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea

N'-(4-Chlorophenyl)-N-(4-fluorobenzyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea

Cat. No.: B11057397
M. Wt: 377.9 g/mol
InChI Key: COYZVTPYDRTTPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(4-Chlorophenyl)-N-(4-fluorobenzyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Chlorophenyl)-N-(4-fluorobenzyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Substitution Reactions:

    Urea Formation: The final step involves the reaction of the substituted thiazole with isocyanates or carbamates to form the urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Chlorophenyl)-N-(4-fluorobenzyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halides, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or modulator of biological pathways.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As a precursor for the production of advanced materials or agrochemicals.

Mechanism of Action

The mechanism of action of N’-(4-Chlorophenyl)-N-(4-fluorobenzyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-Chlorophenyl)-N-(4-fluorobenzyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)carbamate
  • N’-(4-Chlorophenyl)-N-(4-fluorobenzyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)thiourea

Uniqueness

N’-(4-Chlorophenyl)-N-(4-fluorobenzyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea is unique due to its specific substitution pattern and the presence of both a thiazole ring and urea moiety. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H17ClFN3OS

Molecular Weight

377.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea

InChI

InChI=1S/C18H17ClFN3OS/c1-12-10-21-18(25-12)23(11-13-2-6-15(20)7-3-13)17(24)22-16-8-4-14(19)5-9-16/h2-9,12H,10-11H2,1H3,(H,22,24)

InChI Key

COYZVTPYDRTTPJ-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(S1)N(CC2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.